6-(3,3,3-三氟丙氧基)烟酸

描述

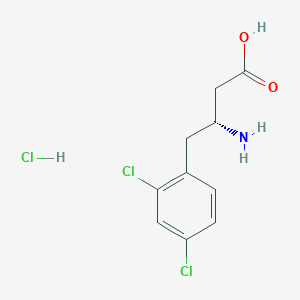

6-(3,3,3-Trifluoropropoxy)nicotinic acid, also known as TFPAN, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. TFPAN is a derivative of nicotinic acid, which is a naturally occurring compound found in many foods, including meat, fish, and dairy products. TFPAN has been synthesized through various methods and has shown promising results in various scientific studies.

科学研究应用

烟酸和预防心血管疾病烟酸,也称为尼克酸,因其对脂质谱的有效作用而受到认可,尤其是在降低 LDL 和 VLDL 胆固醇的同时升高 HDL 胆固醇。脂质谱的这种改变与冠心病风险降低有关,突出了烟酸的治疗潜力。最近的研究阐明了它的机制,包括识别出 G 蛋白偶联受体 109A (GPR109A) 作为烟酸的受体,从而导致 HDL 胆固醇的有利变化。除了脂质介导的作用外,烟酸还显示出抗炎特性,例如增强脂联素分泌,这增加了其抗动脉粥样硬化的作用。正在进行的临床试验将进一步阐明烟酸在动脉粥样硬化治疗中的作用,需要额外的研究来探索其更广泛的作用 (Digby、Lee 和 Choudhury,2009)。

脂质紊乱的临床应用烟酸在治疗脂质紊乱方面有着悠久的应用,利用其降低 VLDL 和 LDL 水平以及增加 HDL 水平的能力。它对患有冠状动脉疾病的患者特别有益,有可能减缓或逆转动脉粥样硬化进展。然而,它的使用通常会受到潮红、皮疹和胃部不适等常见副作用的限制。尽管有这些缺点,烟酸的疗效、成本效益和相对安全性使其成为高脂血症管理中的有价值选择 (Figge、Figge、Souney、Mutnick 和 Sacks,1988)。

烟酸和葡萄糖控制烟酸对合并或不合并糖尿病的脂质异常患者葡萄糖控制的影响一直是研究的主题。虽然烟酸可以适度升高空腹血糖和 HbA1c 水平,但这些影响通常是可控且可逆的。重要的是,烟酸或烟酸-他汀类药物方案已显示出在降低心血管风险方面的临床益处,超过了对血糖调节的轻微影响。这强调了在开始或调整烟酸治疗时监测和管理血糖控制的重要性 (Goldberg 和 Jacobson,2008)。

缓释烟酸在脂质异常治疗中的应用缓释烟酸在疗效和耐受性之间提供了平衡,降低了与其他制剂相关的副作用发生率。它有效地调节所有主要的脂质成分,特别是提高 HDL 胆固醇并降低脂蛋白 (a)。它与他汀类药物的相容性增强了其在治疗动脉粥样硬化性脂质异常(在 2 型糖尿病和代谢综合征中常见)中的效用,而不会对大多数糖尿病患者的血糖控制产生显着影响。这种特性使缓释烟酸成为脂质管理的战略补充,尤其是在仅使用他汀类药物不足时 (McCormack 和 Keating,2005)。

属性

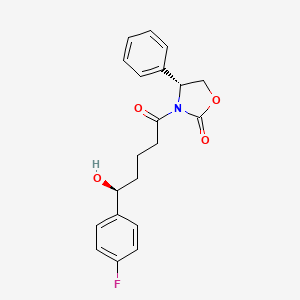

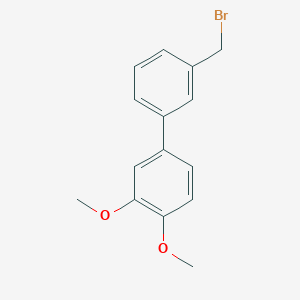

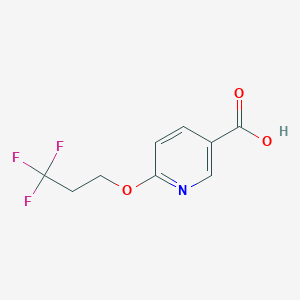

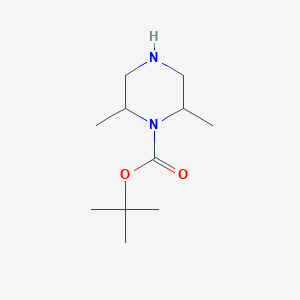

IUPAC Name |

6-(3,3,3-trifluoropropoxy)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO3/c10-9(11,12)3-4-16-7-2-1-6(5-13-7)8(14)15/h1-2,5H,3-4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICBDXIVWIBZJLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)O)OCCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

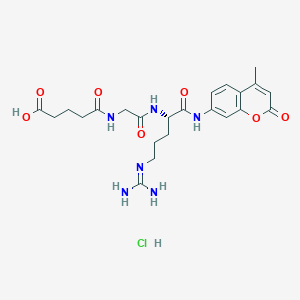

![(2e)-3-{3-[6-(4-Methyl-1,4-Diazepan-1-Yl)pyrazin-2-Yl]phenyl}prop-2-Enoic Acid](/img/structure/B1343932.png)